molecular formula C10H15NO3 B13600223 (2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL

Katalognummer: B13600223
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: GMSUFURUEUIACW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields Its structure consists of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with two methoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways. Its effects are mediated through binding to receptors and altering the activity of downstream effectors, leading to physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2,3-dimethoxyphenyl)ethanol: Lacks the chiral center, resulting in different stereochemistry and potentially different biological effects.

Uniqueness

(2R)-2-Amino-2-(2,3-dimethoxyphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in chiral synthesis and as a potential therapeutic agent.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

GMSUFURUEUIACW-QMMMGPOBSA-N

Isomerische SMILES

COC1=CC=CC(=C1OC)[C@H](CO)N

Kanonische SMILES

COC1=CC=CC(=C1OC)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.